molecular formula C26H17NOS B11180748 6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B11180748
M. Wt: 391.5 g/mol
InChI Key: WUOIUOZZGTZHLE-UHFFFAOYSA-N
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Description

6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a naphthalene moiety, a benzene ring fused to an indene ring, and a thiazepine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be achieved through multi-component reactions (MCRs). One such method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(naphthalen-1-yl)-6a-nitro-6,6a,6b,7,9,11a-hexahydro-spiro[chromeno[3,4]pyrrolo[1,2-c]thiazole-11,11-indeno[1,2-b]quinoxaline]
  • 6-(naphthalen-1-yl)-6a-nitro-6,6a,6b,7,9,11a-hexahydro-spiro[chromeno[3,4]pyrrolo[1,2-c]thiazole-11,11-indeno[1,2-b]quinoxaline]

Uniqueness

6-(naphthalen-1-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its complex structure, which combines multiple ring systems and heteroatoms. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific studies .

Properties

Molecular Formula

C26H17NOS

Molecular Weight

391.5 g/mol

IUPAC Name

11-naphthalen-1-yl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C26H17NOS/c28-25-19-12-4-3-11-18(19)24-23(25)26(29-22-15-6-5-14-21(22)27-24)20-13-7-9-16-8-1-2-10-17(16)20/h1-15,26-27H

InChI Key

WUOIUOZZGTZHLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3

Origin of Product

United States

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